molecular formula C15H14O2S B143496 Methyl 3-[(phenylthio)methyl]benzoate CAS No. 137571-38-1

Methyl 3-[(phenylthio)methyl]benzoate

Cat. No. B143496
M. Wt: 258.3 g/mol
InChI Key: URECULOMFFFPEL-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylthio)methyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 3-[(phenylthio)methyl]benzoate suggests that it has a phenylthio group attached to the methyl benzoate moiety, which could potentially influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share some structural similarities with methyl 3-[(phenylthio)methyl]benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and utilized as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods highlight the versatility of benzoate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(phenylthio)methyl]benzoate has been elucidated using various spectroscopic techniques. For example, a Schiff base compound was characterized by single-crystal X-ray diffraction, which revealed the presence of hydrogen bonding in the crystal packing . Another compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was investigated using density functional theory (DFT) to optimize its molecular structure and study its vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

Benzoate derivatives can undergo a variety of chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar benzoate core, was used in the synthesis of fused pyranones, demonstrating the reactivity of the benzoate moiety in heterocyclic synthesis . Additionally, the mass spectral fragmentation of 2-methylthio-7-(p-R-phenyl)-8-phenoxy-4,5-benzo-3-aza-2-nonem, which contains a benzoate-like structure, provided insights into the molecular ion fragmentation routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For instance, the synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates revealed a linear relationship between the chemical shift of the benzylic protons and Hammett constants, indicating the impact of substituents on the chemical environment of the benzoate core . The study of isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate showed different hydrogen bonding patterns, which could affect the compound's solubility and melting point .

properties

IUPAC Name

methyl 3-(phenylsulfanylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URECULOMFFFPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576531
Record name Methyl 3-[(phenylsulfanyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(phenylthio)methyl]benzoate

CAS RN

137571-38-1
Record name Methyl 3-[(phenylsulfanyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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